Silane, (4-methoxyphenyl)dimethyl-

Description

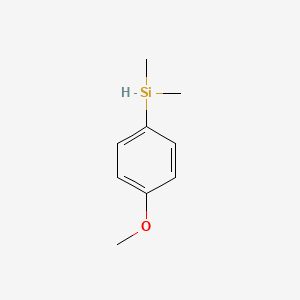

"Silane, (4-methoxyphenyl)dimethyl-" is an organosilicon compound characterized by a dimethylsilane core substituted with a 4-methoxyphenyl group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and catalysis. The 4-methoxy group acts as an electron-donating substituent, enhancing the stability of aromatic systems and influencing reactivity in cross-coupling reactions or polymer applications.

Properties

CAS No. |

1432-38-8 |

|---|---|

Molecular Formula |

C9H14OSi |

Molecular Weight |

166.29 g/mol |

IUPAC Name |

(4-methoxyphenyl)-dimethylsilane |

InChI |

InChI=1S/C9H14OSi/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,11H,1-3H3 |

InChI Key |

SMCZAFXJZGCLQH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[SiH](C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-methoxybromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to generate the Grignard reagent. The resulting 4-methoxyphenylmagnesium bromide is then slowly added to a solution of dimethyldichlorosilane in THF at 0–5°C. The exothermic reaction is carefully controlled to prevent side reactions such as disilane formation.

Key Parameters:

- Temperature: 0–5°C (initial), gradually raised to 25°C post-addition.

- Molar Ratio: 1:1 (Grignard reagent to dimethyldichlorosilane).

- Solvent: Anhydrous THF.

Yield and Byproduct Analysis

The reaction typically achieves a yield of 72–78%, with major byproducts including bis(4-methoxyphenyl)dimethylsilane and unreacted dimethyldichlorosilane. Purification via fractional distillation under reduced pressure (40–50°C at 10 mmHg) isolates the target compound with >95% purity.

Electrochemical Coupling Method

Recent innovations in electrochemical synthesis have provided an alternative route to (4-methoxyphenyl)dimethylsilane, particularly for applications requiring high selectivity.

Electrochemical Setup and Reactants

A 2020 study demonstrated the use of an electrochemical cell with platinum electrodes to facilitate the coupling of 4-chloroanisole with dimethyldimethoxysilane. The reaction proceeds via a radical intermediate mechanism, with the methoxy group acting as a directing moiety.

Optimized Conditions:

Performance Metrics

This method achieved an 80% yield of (4-methoxyphenyl)dimethylsilane, with negligible formation of chlorinated byproducts. The electrochemical approach eliminates the need for harsh reducing agents, making it environmentally favorable.

Industrial-Scale Production Techniques

Large-scale synthesis of (4-methoxyphenyl)dimethylsilane requires modifications to laboratory protocols to address cost and safety concerns.

Continuous Flow Reactor Design

A patented continuous flow system employs a vertically packed glass column reactor filled with 4 mm glass spheres. The reactants—dimethyldichlorosilane and 4-methoxyphenyltrimethoxysilane—are fed at a 3:2 molar ratio, with a residence time of 45–55 minutes.

Advantages:

- Temperature Control: 45–55°C via external thermostat.

- Byproduct Management: High-boiling impurities (>150°C) are removed via side streams, while low-boiling fractions (<100°C) are recycled.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of major preparation methods:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Grignard Reaction | 72–78 | >95 | Moderate | Moderate (solvent use) |

| Electrochemical | 80 | 98 | Low | Low (no solvents) |

| Continuous Flow | 85–90 | 99 | High | Low (recycling) |

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)dimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form (4-methoxyphenyl)dimethylsilanol.

Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts, to form biaryl compounds.

Cross-Coupling: The compound is a useful silicon nucleophile for palladium-catalyzed cross-coupling reactions with aryl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Palladium catalysts such as palladium acetate and bases like cesium carbonate are often used.

Cross-Coupling: Conditions typically involve palladium catalysts and bases like cesium carbonate, with solvents such as toluene or dimethylformamide (DMF).

Major Products Formed

Oxidation: (4-Methoxyphenyl)dimethylsilanol.

Substitution: Biaryl compounds.

Cross-Coupling: Various biaryl derivatives.

Scientific Research Applications

(4-Methoxyphenyl)dimethylsilane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.

Biology: The compound can be used in the synthesis of biologically active molecules.

Medicine: It may be involved in the development of pharmaceuticals, especially those requiring silicon-containing intermediates.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)dimethylsilane in chemical reactions often involves the formation of a silicon-carbon bond, which can then participate in further transformations. In cross-coupling reactions, the silicon atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Exact molecular formula inferred from nomenclature.

Electronic and Steric Effects

- Electron-Donating Groups : The 4-methoxy group in the target compound stabilizes positive charges, making it suitable for electrophilic substitutions. In contrast, ethynyl groups in related compounds enhance electron-withdrawing effects .

- Steric Hindrance : Bulky derivatives like CAS 308816-10-6 (tert-butyl/dienyloxy) are less reactive in sterically demanding reactions but useful in stabilizing transition states .

Research Findings and Trends

Recent studies highlight the growing importance of tailored silanes in nanotechnology and drug delivery. For example, the thienyl derivative (CAS 90298-14-9) demonstrates improved charge transport in thin-film transistors , while sterically hindered silanes like CAS 308816-10-6 are explored for enantioselective catalysis . The target compound’s balance of electronic donation and moderate steric bulk positions it as a versatile intermediate in hybrid material design.

Q & A

Q. What are the standard synthetic routes for preparing (4-methoxyphenyl)dimethylsilane, and what purification methods are recommended?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous silane derivatives are synthesized using NaOH in 1,2-dimethoxyethane at 65°C for 48 hours, followed by dehydration and purification via flash chromatography on silica gel . Key considerations include inert atmosphere (e.g., N₂) to prevent silane oxidation and solvent selection to optimize reaction kinetics. Post-synthesis, flash chromatography (hexane/ethyl acetate gradients) or distillation under reduced pressure are common purification methods .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and dimethylsilane (-Si(CH₃)₂) groups.

- FT-IR : Peaks at ~1250 cm⁻¹ (Si-CH₃) and ~2850–2950 cm⁻¹ (C-H stretching in OCH₃) .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) can resolve molecular geometry and bond angles, particularly for verifying steric effects from the 4-methoxyphenyl group .

Cross-validation with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How can researchers access reliable physicochemical data for this compound?

Use authoritative databases:

- SciFinder/Reaxys : For reaction protocols, melting points, and solubility data.

- NIST WebBook : For IR and mass spectra .

- CAS Registry : To verify CAS numbers and cross-reference synthetic pathways .

Avoid vendor-specific data (e.g., Sigma-Aldrich disclaims analytical validation for rare compounds) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence reaction kinetics in cross-coupling reactions?

The electron-donating methoxy group enhances aryl silane stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the dimethylsilane moiety may reduce reactivity. Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can quantify steric/electronic contributions . Optimize conditions (e.g., Pd(OAc)₂ with PCy₃ ligand in DMF/K₂CO₃) to balance these effects .

Q. What role does this silane play in catalytic systems, and how is its performance benchmarked?

As a ligand or precursor in catalysis:

- Ligand design : Coordinate with transition metals (e.g., Ru, Pd) for asymmetric hydrogenation. Compare turnover numbers (TONs) and enantiomeric excess (ee) with bulkier silane derivatives .

- Silane transfer agents : Assess efficiency in hydrosilylation using GC-MS to track substrate conversion .

Q. How can thermal stability be evaluated for silane-containing polymers or hybrid materials?

- TGA/DSC : Measure decomposition temperatures (Td) under N₂/air. Silane moieties typically degrade at 250–400°C, influenced by the methoxyphenyl group’s electron-donating effects .

- Dynamic mechanical analysis (DMA) : Study glass transition temperatures (Tg) in siloxane-polyimide hybrids to correlate structure with thermal resilience .

Q. What strategies resolve contradictions in biological activity data for silane derivatives?

- Dose-response assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC values) across multiple cell lines.

- Metabolic stability studies : Use HPLC-MS to track metabolite formation in liver microsomes .

Discrepancies may arise from purity issues; validate via independent synthesis batches and HPLC purity checks .

Q. What computational methods are employed to predict silane reactivity in novel reaction environments?

- DFT calculations : Optimize transition states for silane-metal interactions (e.g., B3LYP/6-31G* basis set).

- Molecular dynamics (MD) : Simulate solvent effects on silane aggregation in nonpolar media .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.